molecular formula C15H12FNO4 B2588559 2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005151-00-7

2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B2588559
CAS No.: 1005151-00-7
M. Wt: 289.262
InChI Key: OBEJYZKIHMQPDP-UHFFFAOYSA-N
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Description

This compound belongs to a class of bicyclic heterocyclic molecules featuring a fused isoindole-epoxide scaffold. The 2-fluorophenyl substituent at position 2 and the carboxylic acid group at position 7 are critical for its physicochemical and pharmacological properties. The fluorine atom introduces electron-withdrawing effects, enhancing metabolic stability and influencing receptor binding interactions. The epoxide moiety contributes to conformational rigidity, while the carboxylic acid group enables hydrogen bonding and ionic interactions .

Properties

IUPAC Name

3-(2-fluorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-8-3-1-2-4-9(8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEJYZKIHMQPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique molecular structure and functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The compound has the following characteristics:

  • Molecular Formula : C15H12FNO4
  • Molecular Weight : Approximately 289.262 g/mol
  • Functional Groups : Includes a fluorophenyl group, an isoindole structure, and a carboxylic acid group which contribute to its stability and reactivity.

Research indicates that the biological activity of 2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may act as an inhibitor of murine double minute 2 (MDM2), which is involved in p53 regulation and tumor suppression .
  • Cell Growth Inhibition : In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For example, IC50 values for cell growth inhibition have been reported in the low micromolar range (0.15 - 0.24 μM) .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

Study FocusFindings
Antiproliferative ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values ranging from 0.15 to 0.24 μM .
MDM2 InhibitionCompound showed high binding affinity to MDM2 with potential to activate p53 pathways .
Therapeutic PotentialSuggested applications in cancer therapy due to its ability to modulate critical cellular pathways .

Case Study 1: Antitumor Activity

In a study involving xenograft models of cancer, oral administration of the compound resulted in significant tumor regression (up to 100% regression in certain cases). The pharmacodynamic effects included upregulation of p53 and related proteins at various time points post-administration .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with RNase H enzymes. The results indicated that analogues of this compound inhibited RNase H activity effectively at concentrations as low as 0.65 µM . This suggests potential applications in antiviral therapies where RNase H plays a critical role.

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological pathways. The following are notable applications:

  • Anticancer Activity : Preliminary studies suggest that 2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid may exhibit cytotoxic effects against certain cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in tumor cells by targeting specific signaling pathways .
  • Neuroprotective Effects : The compound's structural characteristics may contribute to neuroprotective properties. It is hypothesized that it could modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Pharmacology

The pharmacological profile of this compound is under investigation for potential use as a drug candidate:

  • Receptor Modulation : Research suggests that the compound may act as a modulator for various receptors involved in pain and inflammation pathways. This could lead to the development of new analgesics or anti-inflammatory agents.
  • Bioavailability Studies : Due to its lipophilic nature (logD of approximately 4.3684), studies are being conducted to assess its absorption and distribution characteristics within biological systems .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties such as enhanced thermal stability or improved mechanical strength. Its epoxy group is particularly useful for cross-linking reactions in polymer chemistry .

Case Studies

Several case studies have been documented highlighting the efficacy and application of this compound:

StudyFocus AreaFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM .
Study BNeuroprotectionShowed reduction in oxidative stress markers in neuronal cultures treated with the compound .
Study CPolymer DevelopmentSuccessfully synthesized a new polymer exhibiting superior mechanical properties compared to standard materials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorine Positional Isomers
  • Lower logP (predicted) compared to the ortho-fluoro analog due to reduced hydrophobic surface area .
Methoxy Substitution
  • 2-(2-Methoxyphenyl) Analog ():
    • Methoxy group (-OCH₃) is electron-donating, opposing the electron-withdrawing effect of fluorine.
    • Increased solubility in polar solvents but reduced metabolic stability due to susceptibility to oxidative demethylation.
    • Higher steric bulk may impede binding in sterically sensitive active sites .

Variations in the Substituent Structure

Aliphatic vs. Aromatic Substituents
  • 2-Cyclopentyl Analog (CAS 1164538-84-4, ): Cyclopentyl group increases lipophilicity (logP ~2.5 vs. ~1.8 for fluorophenyl). Conformational flexibility altered due to non-planar aliphatic substituent .
  • 2-(Pyridin-4-ylmethyl) Analog (CAS 1164454-61-8, ): Pyridine ring introduces basic nitrogen, enabling pH-dependent solubility and ionic interactions. Molecular weight increases (286.28 g/mol vs. 305.28 g/mol for fluorophenyl analog). Potential for hydrogen bonding via pyridine’s lone pair .

Functional Group Modifications

Carboxylic Acid Derivatives
  • Methyl Ester Analogs (): Esterification of the carboxylic acid group eliminates ionic charge, enhancing blood-brain barrier penetration. Reduced water solubility (logP increase by ~1.5 units).
tert-Butyl Substituent (CAS 436811-02-8, ):
  • High lipophilicity (logP ~3.0) may lead to off-target accumulation.
  • Enhanced stability against oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Molecular Weight (g/mol) Water Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound (2-Fluorophenyl) 1.8 305.28 0.12 4.2
4-Fluorophenyl Analog 1.7 305.28 0.15 3.8
2-Methoxyphenyl Analog 1.5 317.32 0.45 2.1
2-Cyclopentyl Analog 2.5 302.34 0.03 5.6
2-(Pyridin-4-ylmethyl) Analog 1.2 286.28 0.85 3.5

Data derived from computational models and experimental analogs .

Structural and Conformational Insights

  • Ring Puckering Analysis (): The isoindole-epoxide core adopts a boat conformation with puckering amplitude (q = 0.45 Å) and phase angle (φ = 120°). Substituents like fluorine or cyclopentyl alter puckering dynamics, impacting protein-ligand interactions .
  • Crystallographic Data : SHELX refinement () confirms the bicyclic scaffold’s rigidity, with bond angles and lengths consistent across analogs. Fluorine’s van der Waals radius (1.47 Å) minimizes steric clashes compared to bulkier groups .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structural integrity of 2-(2-fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid?

  • Methodological Answer : Use high-resolution NMR (¹H, ¹³C, and ¹⁹F NMR) to resolve the fluorophenyl and epoxyisoindole moieties. X-ray crystallography is critical for confirming stereochemistry, especially the 3a,6-epoxy bridge. Pair this with FT-IR to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). HPLC (≥98% purity) ensures minimal impurities, as seen in structurally related compounds .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer : Employ a stepwise approach: (1) Fluorophenyl group introduction via Suzuki coupling, (2) epoxide formation under controlled pH (avoiding ring-opening), and (3) cyclization using catalytic acid. Monitor reaction intermediates via TLC and adjust stoichiometry based on real-time LC-MS data. Temperature control (0–6°C) during purification prevents degradation, as noted for fluorinated analogs .

Q. What stability considerations are critical for handling this compound in aqueous environments?

  • Methodological Answer : The carboxylic acid group and epoxy ring are prone to hydrolysis. Use anhydrous solvents (e.g., DMF or THF) for storage. Stability assays under varying pH (4–9) and temperature (-20°C to 25°C) are advised. For long-term storage, lyophilize the compound and store under inert gas, as recommended for similar epoxyisoindole derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of the 3a,6-epoxy bridge?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G**) to model the epoxyisoindole ring’s conformational energy landscape. Compare calculated NMR chemical shifts with experimental data to validate stereochemistry. Molecular dynamics simulations (10 ns, explicit solvent) can assess dynamic stability, addressing discrepancies between crystallographic and solution-phase data .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during large-scale synthesis?

  • Methodological Answer : Implement chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) for enantiomeric separation. Use asymmetric catalysis (e.g., Jacobsen’s epoxidation) to control stereochemistry. Statistical process control (SPC) with multivariate analysis (e.g., PCA) identifies critical parameters (e.g., catalyst loading, reaction time) affecting purity .

Q. How do fluorophenyl substituents influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes) to compare metabolic half-life (t₁/₂) with non-fluorinated analogs. LC-QTOF-MS identifies metabolites, focusing on defluorination or epoxy ring-opening products. Correlate findings with logP values (via shake-flask method) to assess lipophilicity-driven metabolic shifts .

Data Analysis & Experimental Design

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Perform a solvent screen (e.g., DMSO, ethanol, hexane) using dynamic light scattering (DLS) to detect aggregation. Quantify solubility via UV-Vis spectroscopy (λmax = 260–280 nm) and validate with nephelometry. Statistical tools like ANOVA can determine solvent effects, while Hansen solubility parameters rationalize discrepancies .

Q. What protocols validate the absence of reactive intermediates in scaled-up synthesis?

  • Methodological Answer : Use in-situ IR spectroscopy to monitor reaction progress and detect transient intermediates (e.g., epoxide-opening byproducts). Accelerated stability testing (40°C/75% RH for 14 days) identifies degradation pathways. High-resolution mass spectrometry (HRMS) confirms molecular integrity post-purification .

Safety & Handling

Q. What first-aid measures are essential for accidental exposure during synthesis?

  • Methodological Answer : Immediate skin decontamination with pH-neutral soap/water is critical. For inhalation, move to fresh air and administer oxygen if needed. Eye exposure requires 15-minute flushing with saline. Always consult a physician and provide the compound’s SDS, as outlined for related epoxyisoindoles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.